

Application Notes and Protocols: Western Blot Analysis of pBTK Following BMS-986143 Treatment

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Compound of Interest

Compound Name: BMS-986143

Cat. No.: B8630978

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Introduction

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling pathways. Its role in B-cell proliferation, differentiation, and survival makes it a key therapeutic target in various B-cell malignancies and autoimmune diseases.

BMS-986143 is a potent, reversible inhibitor of BTK.^[1] This document provides a detailed protocol for assessing the efficacy of **BMS-986143** in inhibiting BTK activation by measuring the phosphorylation of BTK at Tyr223 (pBTK) in a cellular context using Western blotting.

Data Presentation

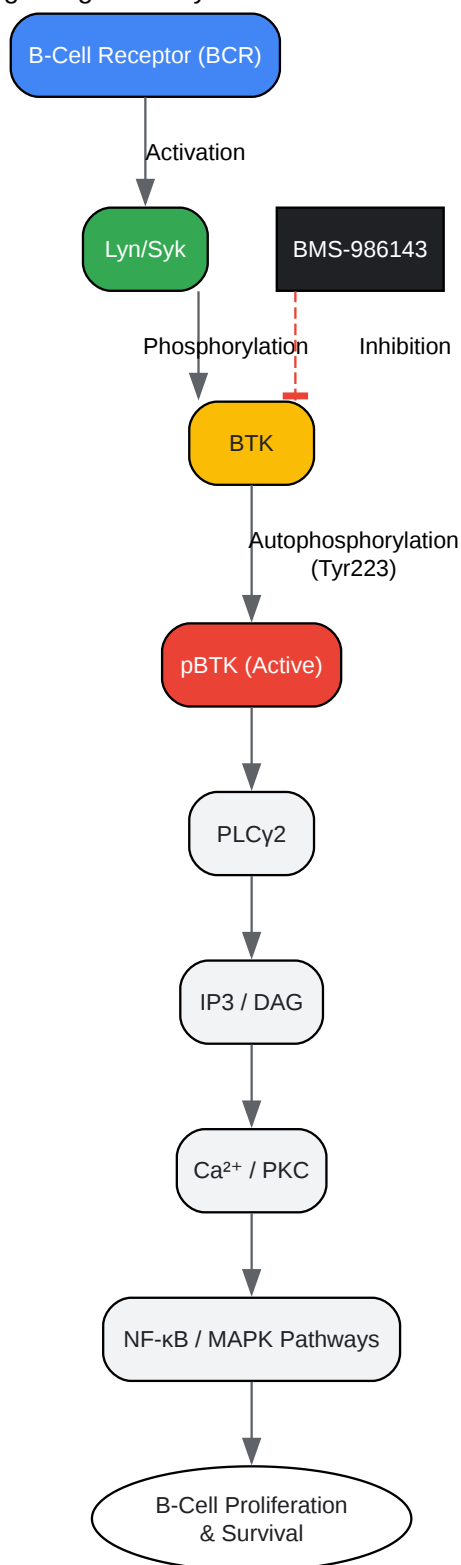
The following table summarizes representative quantitative data from a Western blot analysis showing the dose-dependent inhibition of BTK phosphorylation at Tyr223 in Ramos cells treated with a BTK inhibitor. Data is presented as the normalized intensity of the pBTK band relative to the total BTK band.

Treatment Concentration	pBTK/Total BTK Ratio (Normalized Intensity)	% Inhibition
Vehicle (DMSO)	1.00	0%
1 nM	0.78	22%
10 nM	0.45	55%
100 nM	0.15	85%
1 μ M	0.05	95%
10 μ M	0.02	98%

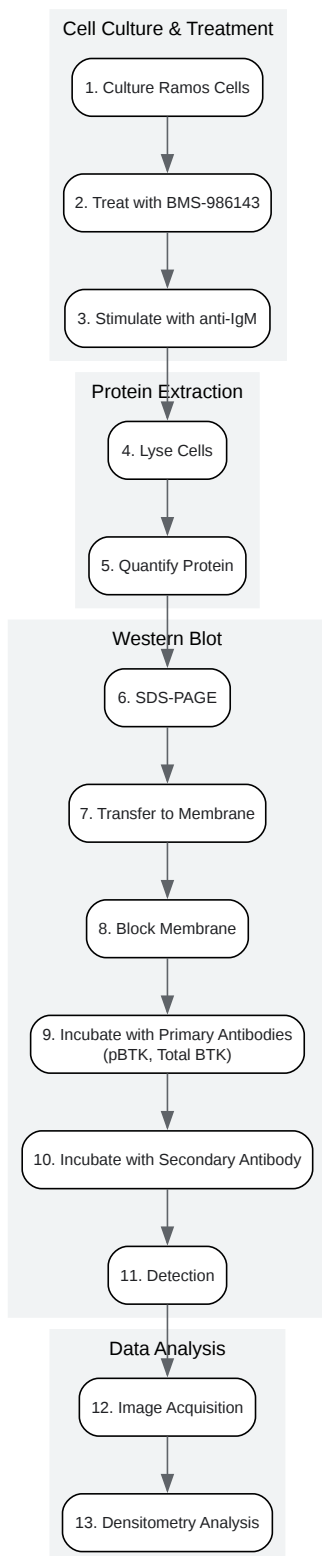
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the BTK signaling pathway and the experimental workflow for the Western blot protocol.

BTK Signaling Pathway and BMS-986143 Inhibition

[Click to download full resolution via product page](#)Caption: BTK signaling cascade and the inhibitory action of **BMS-986143**.

Western Blot Experimental Workflow



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Caption: Step-by-step workflow for Western blot analysis of pBTK.

Experimental Protocols

Materials and Reagents

- Cell Line: Ramos (human Burkitt's lymphoma cell line)
- BTK Inhibitor: **BMS-986143**
- BCR Stimulant: Goat F(ab')₂ Anti-Human IgM
- Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
- Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
- Primary Antibodies:
 - Rabbit anti-pBTK (Tyr223)
 - Mouse anti-BTK (total)
 - Mouse anti-GAPDH or β -actin (loading control)
- Secondary Antibodies:
 - HRP-conjugated Goat Anti-Rabbit IgG
 - HRP-conjugated Goat Anti-Mouse IgG
- Other Reagents:
 - Phosphate Buffered Saline (PBS)
 - BCA Protein Assay Kit
 - Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
 - PVDF or nitrocellulose membranes
 - Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

- TBST (Tris-Buffered Saline with 0.1% Tween-20)
- Enhanced Chemiluminescence (ECL) substrate
- Deionized water

Cell Culture and Treatment

- Culture Ramos cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Seed cells at a density of 1×10^6 cells/mL in a 6-well plate.
- Prepare stock solutions of **BMS-986143** in DMSO.
- Treat the cells with varying concentrations of **BMS-986143** (e.g., 1 nM to 10 μ M) or vehicle (DMSO) for 1-2 hours.
- Stimulate BTK phosphorylation by adding anti-human IgM to a final concentration of 10 μ g/mL and incubate for 10-15 minutes at 37°C.

Protein Extraction

- Following stimulation, immediately place the culture plate on ice.
- Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
- Wash the cell pellet once with ice-cold PBS.
- Lyse the cells by adding 100 μ L of ice-cold RIPA buffer containing protease and phosphatase inhibitors per $1-2 \times 10^6$ cells.
- Incubate on ice for 30 minutes with periodic vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to a fresh, pre-chilled tube.
- Determine the protein concentration of the lysate using a BCA protein assay.

Western Blotting

- Normalize the protein concentration of all samples with lysis buffer.
- Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
- Load 20-30 µg of protein per lane onto a precast polyacrylamide gel.
- Perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against pBTK (Tyr223) and total BTK, diluted in blocking buffer, overnight at 4°C with gentle agitation. A loading control antibody (GAPDH or β -actin) should also be used.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
- Capture the chemiluminescent signal using a digital imager or X-ray film.

Data Analysis

- Quantify the band intensities for pBTK, total BTK, and the loading control using densitometry software (e.g., ImageJ).
- Normalize the pBTK and total BTK band intensities to the loading control.

- Calculate the ratio of normalized pBTK to normalized total BTK for each sample.
- Determine the percentage inhibition of BTK phosphorylation for each **BMS-986143** concentration relative to the vehicle-treated control.

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References

- 1. medchemexpress.com [medchemexpress.com]
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